![molecular formula C50H54Fe3N2P2 B3165464 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene CAS No. 899811-43-9](/img/no-structure.png)

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

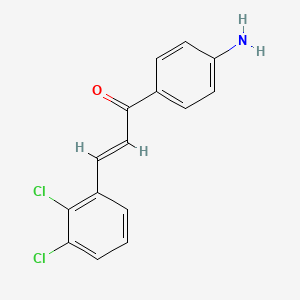

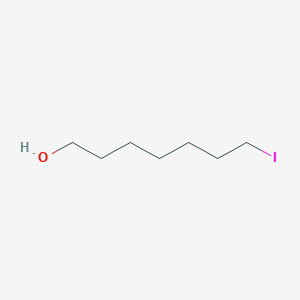

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a useful research compound. Its molecular formula is C50H54Fe3N2P2 and its molecular weight is 912.5 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is 912.181030 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Catalysis

Ferrocene derivatives, including chiral ferrocenyl amino phosphanes and phosphane oxazolines, are highlighted for their role in asymmetric catalysis. These compounds leverage hetero-bidentate phosphane ligands, combining phosphorus with other donor atoms to create additional asymmetry around the metal center, thus enhancing stereoinduction. This makes them valuable alternatives in catalytic processes, indicating a broad application in synthetic organic chemistry and drug synthesis (Š. Tomá et al., 2014).

Synthesis of Antibiotics

The synthesis and characterization of new antibiotics, particularly those belonging to the classes of penicillins, cephalosporins, and rifamycins with ferrocenyl residues, represent another significant application. These ferrocene-containing antibiotics show good activity against Gram-positive bacteria, suggesting potential in developing new antimicrobial agents (D. Scutaru et al., 1993).

Environmental Pollutants

Research into the effects of environmental pollutants on human and wildlife health has also utilized ferrocene derivatives. For instance, studies on the endocrine-disrupting actions of bisphenol A and its analogs have led to insights into the potential health risks associated with exposure to these compounds, underlying the importance of monitoring and mitigating such pollutants (Raúl Lagos-Cabré & R. Moreno, 2012).

Catalytic Non-Enzymatic Kinetic Resolution

Ferrocene derivatives have been utilized in catalytic non-enzymatic kinetic resolution, offering an alternative to enzymatic processes for achieving high enantioselectivity and yield in the synthesis of chiral compounds. This application underscores the versatility of ferrocene derivatives in facilitating asymmetric organic synthesis (H. Pellissier, 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis of '1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene' can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ferrocene", "Bromobenzene", "Phosphorus trichloride", "Sodium hydride", "2-Aminoethyl dimethylamine", "Palladium(II) acetate", "Triphenylphosphine", "Copper(I) iodide", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "The first step involves the reaction of ferrocene with phosphorus trichloride to form ferrocenylphosphine.", "Next, bromobenzene is reacted with ferrocenylphosphine in the presence of sodium hydride to form 1-ferrocenyl-2-phenylphosphine.", "The third step involves the reaction of 1-ferrocenyl-2-phenylphosphine with 2-aminoethyl dimethylamine to form 1-ferrocenyl-2-[(S)-1-(dimethylamino)ethyl]phenylphosphine.", "In the fourth step, 1-ferrocenyl-2-[(S)-1-(dimethylamino)ethyl]phenylphosphine is reacted with palladium(II) acetate and triphenylphosphine in the presence of copper(I) iodide to form (RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenylphenylphosphine.", "The final step involves the reaction of (RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenylphenylphosphine with ferrocene in the presence of palladium(II) acetate and triphenylphosphine to form '1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene'." ] } | |

CAS RN |

899811-43-9 |

Product Name |

1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene |

Molecular Formula |

C50H54Fe3N2P2 |

Molecular Weight |

912.5 g/mol |

InChI |

InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;; |

InChI Key |

UFADELBZVDMXHP-UHFFFAOYSA-N |

SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |

Canonical SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3)N(C)C.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Fe].[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)

![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)

![2-[(4-Aminophenyl)thio]-N-(3-chlorophenyl)-propanamide](/img/structure/B3165435.png)

![[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-4-yl)thio]acetic acid](/img/structure/B3165448.png)

![Bicyclo[2.2.1]hept-5-EN-2-YL(ethoxy)dimethylsilane](/img/structure/B3165470.png)

![8-Tert-butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3165481.png)